molecular formula C16H9ClF4N2O2S B2655949 2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 1025661-26-0

2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No. B2655949
CAS RN: 1025661-26-0
M. Wt: 404.76
InChI Key: MNQGJHFVALTZHM-LCYFTJDESA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9ClF4N2O2S and its molecular weight is 404.76. The purity is usually 95%.
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Scientific Research Applications

Fuel-Cell Applications

A study on sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers, which are relevant for their proton conductivity properties, showcases the potential application of sulfone and fluorinated groups in fuel-cell technology. These SPEs exhibit proton conductivity comparable to that of Nafion membrane, crucial for fuel cell performance. The introduction of fluorenyl groups, akin to the chemical structure of interest, highlights the role of such functional groups in enhancing water uptake and proton conductivity. These materials demonstrate promising characteristics for fuel-cell applications due to their high mechanical properties and pronounced phase separation, contributing to their efficiency and durability (Bae, Miyatake, & Watanabe, 2009).

Fluorescent Molecular Probes

Fluorinated compounds, including those with sulfonyl groups, serve as essential components in the development of fluorescent molecular probes. Such probes are vital for biological and chemical sensing, leveraging the solvent-dependent fluorescence of these compounds for various applications. The study of 2,5-Diphenyloxazoles with sulfonyl and dimethylamino groups illustrates the potential of similar fluorinated compounds in creating sensitive and versatile fluorescent probes. These probes can be employed to investigate a multitude of biological events and processes, benefiting from their strong fluorescence, large Stokes shift, and high quantum yields (Diwu et al., 1997).

Advanced Polymeric Materials

The synthesis of organosoluble and light-colored fluorinated polyimides from related fluorinated diamine monomers highlights the application of such compounds in creating new materials with desirable properties like high strength, thermal stability, and low color intensity. These materials are promising for various industrial and technological applications, providing insights into the development of polymers with tailored properties for specific needs. The process involves nucleophilic substitution reactions, demonstrating the chemical versatility of fluorinated sulfones in polymer science (Yang, Su, & Wu, 2005).

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-fluoro-5-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N2O2S/c17-11-2-4-12(5-3-11)26(24,25)13(8-22)9-23-15-7-10(16(19,20)21)1-6-14(15)18/h1-7,9,23H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQGJHFVALTZHM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

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